1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide
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Overview
Description
1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide is a chemical compound with a unique structure that combines a phenyl group, a pyridinyl group, and a cyclopentane ring.
Preparation Methods
The synthesis of 1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide involves several steps, typically starting with the preparation of the cyclopentane ring, followed by the introduction of the phenyl and pyridinyl groups. Common synthetic routes include:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving suitable precursors.
Phenyl Group Introduction: The phenyl group is often introduced via Friedel-Crafts acylation or alkylation reactions.
Pyridinyl Group Addition: The pyridinyl group can be added through nucleophilic substitution reactions using pyridine derivatives.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol .
Scientific Research Applications
1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide can be compared with similar compounds such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares structural similarities but differs in the cyclopropane ring and sulfonamido group, which may result in different chemical and biological properties.
Pyrrolidine Derivatives: These compounds also contain nitrogen heterocycles and are widely used in medicinal chemistry for their diverse biological activities.
Properties
IUPAC Name |
1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-16(19-15-8-12-18-13-9-15)17(10-4-5-11-17)14-6-2-1-3-7-14/h1-3,6-9,12-13H,4-5,10-11H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJJXWRZJDQNAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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